7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride
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Overview
Description
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require a controlled temperature and inert atmosphere to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The process may include additional purification steps such as recrystallization or chromatography to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s chemical structure .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
Uniqueness
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both chloro and amine groups. This combination of functional groups imparts distinct chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H12Cl2N2 |
---|---|
Molecular Weight |
219.11 g/mol |
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8,12H,3-4,11H2;1H |
InChI Key |
JWQJGDDPKOPYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1N)C=CC(=C2)Cl.Cl |
Origin of Product |
United States |
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